5,6,7,8-Tetrahydro-2-naphthoic acid chemical properties
5,6,7,8-Tetrahydro-2-naphthoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydro-2-naphthoic Acid
Introduction
5,6,7,8-Tetrahydro-2-naphthoic acid, also known as 1,2,3,4-tetrahydronaphthalene-6-carboxylic acid, is a bicyclic carboxylic acid derived from tetralin.[1][2] With the CAS Number 1131-63-1, this compound serves as a crucial synthetic intermediate in the pharmaceutical and chemical industries.[3][4][5][6][7] Its structure, featuring a saturated carbocyclic ring fused to an aromatic ring bearing a carboxylic acid group, imparts a unique reactivity profile, making it a valuable building block for complex bioactive molecules.[3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and its role in biological pathways, tailored for researchers and drug development professionals.
Chemical and Physical Properties
The fundamental properties of 5,6,7,8-Tetrahydro-2-naphthoic acid are summarized below. The compound typically appears as a white to light yellow crystalline solid.[6][8]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [2][9][10] |
| Molecular Weight | 176.21 g/mol | [2][5][9] |
| IUPAC Name | 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | [2] |
| CAS Number | 1131-63-1 | [2][9] |
| Melting Point | 154-158 °C | |
| 185-187 °C (literature value) | [10] | |
| Appearance | Crystalline Solid | [6] |
| Solubility | DMF: 30 mg/mL | [6] |
| DMSO: 30 mg/mL | [6] | |
| Ethanol: 30 mg/mL | [6] | |
| Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [6] | |
| UV Absorption (λmax) | 206, 241 nm | [6] |
| SMILES | OC(=O)c1ccc2CCCCc2c1 | [6] |
| InChI Key | RSWXAGBBPCRION-UHFFFAOYSA-N | [6] |
Experimental Protocols
Synthesis via Hydrolysis
A common method for the preparation of 5,6,7,8-Tetrahydro-2-naphthoic acid is the basic hydrolysis of its corresponding ethyl ester.[9]
Methodology:
-
A solution of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (5.6 g) in tetrahydrofuran (B95107) (THF, 70 mL) is prepared.
-
A 1 N aqueous sodium hydroxide (B78521) (NaOH) solution (80 mL) is added to the mixture.
-
The resulting mixture is heated to 60°C and maintained for 20 hours.
-
After cooling, the reaction mixture is diluted with diethyl ether and extracted twice with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
The combined aqueous layers are carefully neutralized to a pH of 3-5 using a 10% hydrochloric acid (HCl) solution, leading to the precipitation of the product.
-
The aqueous layer is then extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the final product.[9]
This protocol has been reported to achieve a high yield of approximately 95%.[9]
Caption: Workflow for the synthesis and purification of 5,6,7,8-Tetrahydro-2-naphthoic acid.
Analytical Characterization (HPLC)
High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of 5,6,7,8-Tetrahydro-2-naphthoic acid.
Methodology:
-
Technique: Reverse-phase (RP) HPLC.[11]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid.[11]
-
MS Compatibility: For applications requiring mass spectrometry (MS) detection, phosphoric acid should be substituted with a volatile acid, such as formic acid.[11]
-
Applications: This method is versatile and can be scaled up for preparative separations to isolate impurities or used in pharmacokinetic studies.[11]
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 7.81-7.78 (m, 2H), 7.16-7.13 (d, J = 7.5 Hz, 1H), 2.82 (m, 4H), 1.84-1.80 (m, 4H).[9]
-
ESI-MS (M+H⁺): 177.[9]
Biological Activity and Pathways
Role in Naphthalene (B1677914) Degradation
5,6,7,8-Tetrahydro-2-naphthoic acid is a key intermediate in the anaerobic degradation of naphthalene, a polycyclic aromatic hydrocarbon (PAH), by certain sulfate-reducing bacteria.[1][12] The metabolic pathway involves the initial carboxylation of naphthalene, followed by activation to a coenzyme A (CoA) thioester and subsequent reduction of the aromatic system.[12][13]
The established sequence is as follows:
-
2-Naphthoic acid is converted to its coenzyme A ester, 2-naphthoyl-CoA .[12][13]
-
2-Naphthoyl-CoA undergoes a reductive dearomatization process to form 5,6,7,8-tetrahydro-2-naphthoyl-CoA (THNCoA) .[1][12][13]
-
THNCoA is further reduced by the enzyme tetrahydronaphthoyl-CoA reductase to yield hexahydro-2-naphthoyl-CoA, continuing the breakdown of the ring structure.[12]
Caption: Role of 5,6,7,8-Tetrahydro-2-naphthoyl-CoA in anaerobic naphthalene breakdown.
Potential Therapeutic Applications
Preliminary research suggests that 5,6,7,8-Tetrahydro-2-naphthoic acid possesses other biological activities of potential interest to drug development professionals:
-
Antimicrobial Agent: It has demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.[1]
-
Antioxidant: Studies indicate potential free-radical scavenging activity.[1]
-
Metal Ion Ligand: The molecule can form complexes with metal ions, suggesting utility in catalysis or material science.[1]
References
- 1. Buy 5,6,7,8-Tetrahydro-2-naphthoic acid | 1131-63-1 [smolecule.com]
- 2. 5,6,7,8-Tetrahydro-2-naphthoic acid | C11H12O2 | CID 70804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 5,6,7,8-TETRAHYDRO-2-NAPHTHOIC ACID | 1131-63-1 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 5,6,7,8-TETRAHYDRO-2-NAPHTHOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. 5,6,7,8-Tetrahydro-2-naphthoic acid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 5,6,7,8-Tetrahydro-2-naphthoic acid | SIELC Technologies [sielc.com]
- 12. The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene and Identification of Downstream Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
